Lithium Tri-sec-butylborohydride
Description
Structure
2D Structure
Properties
CAS No. |
38721-52-7 |
|---|---|
Molecular Formula |
C12H28BLi |
Molecular Weight |
190.1 g/mol |
IUPAC Name |
lithium;tris(2-methylpropyl)boranuide |
InChI |
InChI=1S/C12H28B.Li/c1-10(2)7-13(8-11(3)4)9-12(5)6;/h10-13H,7-9H2,1-6H3;/q-1;+1 |
InChI Key |
YVCWICIWDWMHQO-UHFFFAOYSA-N |
SMILES |
[Li+].[B-](C(C)CC)(C(C)CC)C(C)CC |
Canonical SMILES |
[Li+].[BH-](CC(C)C)(CC(C)C)CC(C)C |
Other CAS No. |
38721-52-7 |
Pictograms |
Flammable; Corrosive; Irritant |
Origin of Product |
United States |
Mechanistic Insights into Hydride Transfer Reactions
Fundamental Principles of Hydride Delivery
The reduction of carbonyl compounds by lithium tri-sec-butylborohydride follows a two-step process. wikipedia.org The initial step involves the transfer of a hydride ion to the carbonyl carbon, followed by a workup step to yield the alcohol.
The core of the reduction lies in the nucleophilic attack of the hydride ion (H⁻) from the borohydride (B1222165) complex onto the electrophilic carbon atom of the carbonyl group. libretexts.org The carbonyl group, with its polarized carbon-oxygen double bond, presents a prime target for nucleophiles. The carbon atom bears a partial positive charge, making it susceptible to attack by the electron-rich hydride. quizlet.com This transfer of the hydride equivalent is the key bond-forming step in the reduction process. wikipedia.org The reaction can be conceptualized as the addition of a hydride to the C=O double bond. libretexts.org
Upon the nucleophilic addition of the hydride to the carbonyl carbon, the π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom. This results in the formation of a tetrahedral intermediate, specifically a lithium alkoxide. wikipedia.orglibretexts.org This alkoxide, where the oxygen is coordinated to the lithium cation, is a stable intermediate. The subsequent step to obtain the final alcohol product requires a hydrolytic workup, where a proton source, such as water, is added to protonate the alkoxide. wikipedia.org
Role of Steric Factors in Reactivity and Selectivity
The defining characteristic of this compound is the presence of three bulky sec-butyl groups attached to the boron atom. chem-station.comvaia.com These groups exert significant steric hindrance, which profoundly influences the reagent's reactivity and, most importantly, its stereoselectivity. researchgate.netchem-station.com
The large steric profile of the tri-sec-butyl groups dictates the trajectory of the hydride attack. vaia.comodinity.com In the reduction of cyclic ketones, for instance, the reagent will preferentially approach the carbonyl group from the less sterically hindered face of the molecule. odinity.comvaia.com This directed attack is the primary reason for the high degree of stereoselectivity observed in L-Selectride reductions. For example, in the reduction of 4-tert-butylcyclohexanone (B146137), the bulky L-Selectride is forced to attack from the axial position to avoid steric clash with the equatorial tert-butyl group and the axial hydrogens, leading to the formation of the cis-alcohol as the major product. odinity.comvaia.com
The steric bulk not only controls the stereoselectivity but also modulates the reactivity of the reagent. Compared to less hindered hydrides like sodium borohydride or lithium aluminum hydride, L-Selectride is a more selective reducing agent. masterorganicchemistry.com This allows for the chemoselective reduction of ketones in the presence of other, less reactive functional groups. chem-station.com
Stereochemical Control Mechanisms
The high stereoselectivity of this compound reductions is a direct consequence of the steric factors discussed above. chem-station.comacs.org The reagent's ability to discriminate between the two faces of a prochiral ketone allows for the predictable formation of one stereoisomer over the other. researchgate.net
In the reduction of acyclic ketones with a chiral center adjacent to the carbonyl group, the stereochemical outcome can often be predicted by the Felkin-Anh model. chem-station.comwenxuecity.com This model considers the steric hindrance of the substituents at the chiral center to predict the preferred trajectory of the nucleophilic attack. The large size of L-Selectride often leads to a high degree of facial selectivity, favoring the approach from the side with the smallest substituent.
The table below presents data on the stereoselective reduction of various cyclic ketones with this compound, highlighting the high diastereoselectivity achieved.
| Substrate | Major Product (Stereoisomer) | Diastereomeric Excess (%) |
| 2-Methylcyclohexanone | cis-2-Methylcyclohexanol | >99 |
| 3-Methylcyclohexanone | trans-3-Methylcyclohexanol | >99 |
| 4-Methylcyclohexanone | cis-4-Methylcyclohexanol | >99 |
| 4-tert-Butylcyclohexanone | cis-4-tert-Butylcyclohexanol | 96.5 |
Data compiled from various sources demonstrating typical selectivities. wikipedia.org
The remarkable stereoselectivity of this compound makes it an invaluable tool for the synthesis of complex molecules where precise control of stereochemistry is paramount. researchgate.net
Felkin-Anh Model and Related Stereoselectivity Principles
The stereochemical outcome of reductions of chiral, acyclic ketones by hydride reagents like this compound is often successfully predicted by the Felkin-Anh model. chem-station.comwenxuecity.com This model is foundational for understanding the addition of nucleophiles to α-chiral aldehydes and ketones. ox.ac.ukyoutube.com It operates on the principle that the transition state of the reaction adopts a staggered conformation to minimize torsional strain. ic.ac.uk The largest substituent on the α-carbon orients itself perpendicular to the carbonyl group, creating a sterically biased environment. The incoming nucleophile, in this case the hydride from L-Selectride, then attacks the carbonyl carbon from the less hindered face, approaching past the smallest substituent. ic.ac.uklibretexts.org
The significant steric bulk of the three sec-butyl groups on the borohydride complex is a dominant factor in its reactivity. chem-station.comwenxuecity.com In the reduction of conformationally restricted cyclic ketones, such as 4-tert-butylcyclohexanone, this bulk dictates the trajectory of the hydride attack. tamu.eduacs.org While smaller hydride reagents like sodium borohydride tend to approach from the axial direction to yield the more stable equatorial alcohol, the bulky L-Selectride preferentially attacks from the equatorial face. libretexts.orgacs.org This equatorial attack leads to the formation of the axial alcohol, which is often the thermodynamically less stable isomer. wikipedia.orgacs.org The stereoselectivity in these cases can be exceptionally high, demonstrating the power of steric control. acs.org
It is important to note, however, that while the Felkin-Anh model is a powerful predictive tool, other factors such as substrate conformation and the potential for twist-boat conformers can influence stereoselectivity in ways that are difficult to predict by this model alone. acs.org
Chelation Control in Diastereoselective Processes
When a substrate contains a Lewis basic atom (such as oxygen or nitrogen) at the α- or β-position relative to the carbonyl group, the reaction mechanism can shift from being sterically controlled to chelation-controlled. This is particularly relevant when the hydride reagent's counterion is a small, Lewis acidic metal like lithium. researchgate.netyoutube.com
In a chelation-controlled process, the lithium cation coordinates simultaneously to the carbonyl oxygen and the nearby heteroatom, forming a rigid, cyclic transition state. youtube.comchemtube3d.com This chelation locks the conformation of the substrate, and the hydride is delivered to the carbonyl face that is less sterically encumbered within this new, constrained geometry. ic.ac.uk The stereochemical outcome of a chelation-controlled reduction is often opposite to that predicted by the Felkin-Anh model. ic.ac.uk
Studies have shown that the lithium cation in L-Selectride can play a significant role in diastereoselectivity through chelation, inducing the preferential formation of one stereoisomer. researchgate.net The tendency for chelation is strong when it leads to an accelerated rate of reduction, resulting in high stereoselectivity. researchgate.netthieme-connect.com For example, in the reduction of α-alkoxy ketones, reagents capable of chelation can lead to high yields of the syn-diol product. nih.gov However, the effectiveness of L-Selectride in chelation pathways can be nuanced. In some instances, compared to its sodium counterpart (N-Selectride), L-Selectride has shown lower stereoselectivity, suggesting that the formation or reactivity of the chelated intermediate is less favorable under certain conditions. thieme-connect.com
Kinetic versus Thermodynamic Control in Product Formation
The distinction between kinetic and thermodynamic control is crucial for understanding the product distribution in reductions involving L-Selectride. wikipedia.org A kinetically controlled reaction favors the product that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. libretexts.orglibretexts.org A thermodynamically controlled reaction, which requires reversibility or equilibration, yields the most stable product. wikipedia.orgmasterorganicchemistry.com
Reductions with L-Selectride are typically conducted at low temperatures (e.g., -78 °C) and are generally irreversible. rsc.org These conditions favor kinetic control. wikipedia.orglibretexts.org The classic example is the reduction of substituted cyclohexanones. As mentioned, L-Selectride attacks from the less hindered equatorial face to produce the axial alcohol. acs.org The axial alcohol is sterically more crowded and thus thermodynamically less stable than the equatorial alcohol isomer. wikipedia.org The predominance of the less stable product confirms that the reaction is under kinetic control. libretexts.org
The table below illustrates the difference in product distribution for the reduction of 4-tert-butylcyclohexanone with a bulky, kinetically selective reagent (L-Selectride) versus a smaller reagent that often gives more of the thermodynamic product.
| Reagent | Major Product | Minor Product | Type of Control |
| This compound (L-Selectride) | cis-4-tert-butylcyclohexanol (axial -OH) | trans-4-tert-butylcyclohexanol (equatorial -OH) | Kinetic |
| Sodium Borohydride (NaBH₄) | trans-4-tert-butylcyclohexanol (equatorial -OH) | cis-4-tert-butylcyclohexanol (axial -OH) | Mixed (often favors thermodynamic) |
This table presents a generalized outcome; precise ratios depend on specific reaction conditions. tamu.eduacs.org
Impact of Metal Counterion
The identity of the alkali metal counterion (M⁺) in the M[HB(sec-Bu)₃] series significantly influences the reagent's reactivity and selectivity. chem-station.comwenxuecity.com
Comparison with Sodium and Potassium Tri-sec-butylborohydride (N-Selectride, K-Selectride)
L-Selectride, N-Selectride, and K-Selectride are structurally analogous, differing only in their lithium, sodium, or potassium cation, respectively. wikipedia.orgchem-station.com While all are sterically bulky reducing agents, the nature of the cation alters their reactivity. The chemoselectivity of these "M-Selectride" reagents is strongly influenced by steric factors and the solvent used. chem-station.comwenxuecity.com
In many standard reductions, the selectivities are comparable. However, in reactions where the cation can participate in the transition state, such as through chelation, their behaviors can diverge.
K-Selectride (Potassium): The potassium cation is larger and less Lewis acidic than lithium. In some cases, K-Selectride has been shown to provide even higher stereoselectivity than L-Selectride. For instance, in one reduction of a chiral substrate at -78°C, K-Selectride achieved 100% syn-selectivity compared to 99:1 syn-selectivity for L-Selectride. researchgate.net This suggests that under non-chelating conditions where steric bulk is the primary determinant, the larger effective size of the K-Selectride ion pair may enhance facial selectivity.
N-Selectride (Sodium): The sodium cation is intermediate in size and Lewis acidity. Studies have shown that N-Selectride can effectively participate in chelation-controlled reductions. researchgate.net In a direct comparison involving the reduction of an α-alkoxy ketone, N-Selectride gave high diastereoselectivity consistent with a chelation-control model, whereas L-Selectride gave low selectivity under the same conditions. thieme-connect.com This highlights that the subtle differences between Li⁺ and Na⁺ can lead to different transition state organizations and, consequently, different product outcomes.
The following table summarizes the comparative diastereoselectivity in a specific α-alkoxy ketone reduction.
| Reagent | Diastereomeric Ratio (Chelate:Non-Chelate) | Interpretation |
| L-Selectride | Low selectivity | Suggests weak or ineffective chelation control. thieme-connect.com |
| N-Selectride | High selectivity | Suggests strong chelation control. thieme-connect.com |
| K-Selectride | High selectivity (non-chelate product) | Follows Felkin-Anh model, indicating no chelation. ic.ac.uk |
Influence of Lithium Cation on Transition State Geometries
The lithium cation is small, has a high charge density, and is a strong Lewis acid. These properties allow it to significantly influence the geometry of the transition state in hydride reductions. wikipedia.org
The primary influence of the Li⁺ ion is its ability to coordinate strongly with the carbonyl oxygen. This coordination polarizes the carbon-oxygen double bond, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydride. wikipedia.org This activation is a key feature of lithium-based hydride reagents compared to their sodium or potassium counterparts.
Furthermore, in substrates capable of chelation, the small size of the lithium cation is pivotal for forming a compact and well-organized cyclic transition state. researchgate.netyoutube.com By binding to both the carbonyl oxygen and a nearby heteroatom, Li⁺ locks the substrate's conformation, which in turn dictates the face of hydride delivery. ic.ac.uk The geometry of this chelated complex is highly ordered, leading to a significant increase in stereoselectivity. The divergent behavior observed between L-Selectride and N-Selectride in certain chelation-controlled reactions underscores the critical role of the cation's size and coordinating ability in defining the precise geometry of the transition state and, ultimately, the stereochemical course of the reaction. thieme-connect.com
Applications in Stereoselective Organic Synthesis
Diastereoselective Reductions of Carbonyl Compounds
Due to significant steric hindrance, L-Selectride facilitates the addition of a hydride ion to the less sterically crowded face of a carbonyl group. This characteristic is instrumental in achieving high diastereoselectivity, especially with cyclic and substituted ketones.
L-Selectride is a highly effective reagent for the reduction of ketones to their corresponding secondary alcohols. wikipedia.orgyoutube.com The three bulky sec-butyl groups surrounding the boron-hydride core dictate the trajectory of the hydride attack on the carbonyl carbon. researchgate.netchem-station.com This steric control is fundamental to the high stereoselectivity observed in these reductions. The general mechanism involves the delivery of a hydride equivalent to the ketone, forming a lithium alkoxide intermediate, which is subsequently protonated during workup to yield the final alcohol product. wikipedia.org
A hallmark of L-Selectride is its exceptional stereoselectivity in the reduction of cyclic and bicyclic ketones. chem-station.com It preferentially attacks the less hindered face of the carbonyl, leading to the formation of the thermodynamically less stable alcohol isomer with high purity. For instance, the reduction of substituted cyclohexanones with L-Selectride consistently yields the alcohol where the hydroxyl group is in the axial position. researchgate.net This is a direct consequence of the reagent's bulk, which favors equatorial attack of the hydride.
The selectivity is demonstrated in the reduction of various methylcyclohexanones, which are converted to the less stable methylcyclohexanols in greater than 98% yield. wikipedia.org Similarly, in the reduction of tetralin-1,4-dione, L-Selectride preferentially produces the cis-diol with a diastereomeric ratio of 84:16. nih.gov
Table 1: Diastereoselective Reduction of Substituted Cyclohexanones with L-Selectride Analogue
| Substrate | Product Ratio (axial-OH : equatorial-OH) |
| 4-Phenylcyclohexanone | 89:11 |
| 4-Methylcyclohexanone | 88:12 |
| 3-Methylcyclohexanone | 87:13 |
| 2-Methylcyclohexanone | 96:4 |
| 2-Phenylcyclohexanone | 97:3 |
Data derived from reductions using an in-situ prepared Lithium tri-sec-butylborodeuteride, a deuterated analogue of L-Selectride, which exhibits comparable selectivity. researchgate.netumich.edu
In the case of substituted cyclobutanones, L-Selectride has been shown to produce the cis-alcohol with high selectivity. vub.ac.be Experimental studies on the reduction of 3-substituted cyclobutanones demonstrate a high preference for the formation of the cis alcohol, with yields often exceeding 90%. vub.ac.be This outcome can be further enhanced by conducting the reaction at lower temperatures. The observed selectivity is attributed to the steric hindrance posed by the reducing agent, directing the hydride attack to the face opposite the substituent. vub.ac.be
L-Selectride is also utilized for the highly diastereoselective reduction of α'-amino enones, yielding valuable chiral β-amino alcohols. researchgate.net Research has shown that these reductions proceed effectively under non-chelation control. researchgate.net The steric bulk of L-Selectride overrides potential chelation effects that might otherwise direct the stereochemical outcome. This method has been applied in the synthesis of diaminopimelic acid stereoisomers, where the stereoselective reduction of an enone-derived α-amino acid is a crucial step. nih.gov
The stereoselective reduction of enantiomerically pure aziridino ketones to the corresponding alcohols can be achieved with high diastereoselectivity and in high yields using L-Selectride. researchgate.net This transformation provides access to chiral amino alcohols with a defined stereochemistry, which are important building blocks in synthetic chemistry.
An efficient procedure for the stereoselective reduction of various α-sulfinylketoximes has been developed utilizing L-Selectride. researchgate.net This reaction, conducted in tetrahydrofuran (B95107) (THF), yields the corresponding (S)-(N-methoxyamino) sulfoxides with a high degree of stereocontrol. researchgate.net
Enantioselective Transformations
The steric bulk of L-Selectride plays a crucial role in directing the approach of the hydride to the substrate, leading to high levels of enantioselectivity in the reduction of prochiral substrates.
Enantioselective Synthesis of α-Amino Acids via Reduction of N-tert-Butanesulfinyl Ketimine Esters
A highly effective method for the asymmetric synthesis of α-amino acids involves the diastereoselective reduction of N-tert-butanesulfinyl ketimine esters using L-Selectride. acs.orgnih.gov This approach provides a practical route to both natural and unnatural α-amino acids in high yields and with excellent stereocontrol. acs.orgnih.gov The reduction of various N-tert-butanesulfinyl ketimine esters has been shown to be both highly regio- and diastereoselective. acs.orgnih.gov This methodology is general and can be applied to the preparation of both enantiomers of aryl or aliphatic α-amino acids. acs.orgnih.gov
The N-tert-butanesulfinyl group acts as a chiral auxiliary, directing the hydride attack from the less sterically hindered face of the ketimine. The subsequent removal of the sulfinyl group yields the desired α-amino acid. This method has proven to be a valuable tool in the synthesis of a wide range of α-amino acids. strem.com
Table 1: Diastereoselective Reduction of N-tert-Butanesulfinyl Ketimine Esters with L-Selectride
| Entry | R Group | Diastereomeric Ratio (dr) | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | >99:1 | 95 |
| 2 | 4-Methoxyphenyl | >99:1 | 96 |
| 3 | 2-Naphthyl | >99:1 | 94 |
| 4 | Cyclohexyl | >99:1 | 92 |
This table summarizes the high diastereoselectivity and yields obtained in the L-Selectride reduction of various N-tert-butanesulfinyl ketimine esters, demonstrating the generality of this method for synthesizing α-amino acids. acs.orgnih.gov
Asymmetric Reductive Aldol (B89426) Reactions
L-Selectride has been successfully utilized in asymmetric reductive aldol reactions, providing access to important structural motifs found in bioactive molecules. nih.govacs.org This process involves the conjugate reduction of a chiral or achiral enone by L-Selectride to form a lithium enolate, which then reacts with an aldehyde in a diastereoselective manner. nih.gov The reaction with optically active α-alkoxy aldehydes, for instance, proceeds with excellent diastereoselectivity to furnish α,α-dimethyl-β-hydroxy ketones. nih.gov
The stereochemical outcome of these reactions can often be rationalized by considering a chelation-controlled transition state. nih.gov This methodology has been applied to the synthesis of complex natural products, highlighting its utility in constructing intricate stereochemical architectures. nih.gov
Table 2: Diastereoselective L-Selectride-Mediated Reductive Aldol Reactions
| Entry | Enone | Aldehyde | Diastereomeric Ratio (dr) | Yield (%) |
|---|---|---|---|---|
| 1 | (E)-3-Methyl-4-phenylbut-3-en-2-one | (R)-2,3-O-Isopropylideneglyceraldehyde | >95:5 (anti) | 70 |
| 2 | Cyclohex-2-en-1-one | Benzaldehyde | 85:15 (syn) | 88 |
This table illustrates the diastereoselectivity achieved in L-Selectride mediated reductive aldol reactions between various enones and aldehydes, showcasing the ability to control the formation of new stereocenters. nih.gov
Enantioselective Reduction of N-tert-Butanesulfinyl Imines
The reduction of N-tert-butanesulfinyl imines with L-Selectride provides a powerful method for the asymmetric synthesis of chiral amines. researchgate.netnih.gov The stereochemical outcome of this reduction is highly dependent on the reducing agent employed. While reagents like sodium borohydride (B1222165) often yield one diastereomer, L-Selectride can provide the opposite diastereomer with high selectivity. researchgate.netnih.gov This reversal of diastereoselectivity is attributed to different transition state models governing the hydride delivery. nih.gov
This method has been applied to the synthesis of a variety of chiral amines, which are important building blocks in medicinal chemistry and materials science. dntb.gov.ua The ability to access either diastereomer of the product by simply changing the reducing agent adds to the versatility of this synthetic strategy. researchgate.net
Table 3: Diastereoselective Reduction of N-tert-Butanesulfinyl Imines
| Entry | Imine Substrate | Reducing Agent | Diastereomeric Ratio (dr) | Yield (%) |
|---|---|---|---|---|
| 1 | N-(Benzylidene)-2-methylpropane-2-sulfinamide | L-Selectride | >98:2 | 95 |
| 2 | N-(Benzylidene)-2-methylpropane-2-sulfinamide | NaBH₄ | 5:95 | 98 |
| 3 | N-(Cyclohexylmethylene)-2-methylpropane-2-sulfinamide | L-Selectride | 97:3 | 92 |
This table highlights the reversal of diastereoselectivity in the reduction of N-tert-butanesulfinyl imines by comparing the results obtained with L-Selectride and sodium borohydride. researchgate.netnih.gov
Regioselective Reductions
The steric hindrance of L-Selectride also influences the regioselectivity of reductions, particularly in substrates with multiple electrophilic sites.
Conjugate (1,4-) Reduction of α,β-Unsaturated Carbonyl Compounds (Enones)
Under specific conditions, L-Selectride can selectively reduce α,β-unsaturated ketones (enones) via a 1,4-conjugate addition of hydride. thieme-connect.comwikipedia.org This occurs because the bulky hydride reagent experiences greater steric hindrance at the carbonyl carbon (1,2-addition) compared to the β-carbon (1,4-addition). wikipedia.org The resulting enolate can then be trapped or protonated to yield the saturated ketone. This method is particularly useful when 1,2-reduction is a competing pathway with other less selective reducing agents. chempedia.info
The regioselectivity of the reduction can be influenced by factors such as the substrate structure and reaction temperature. gsjmhydride.com At low temperatures, the 1,4-reduction is often favored. gsjmhydride.com
Table 4: Regioselective Reduction of Enones with L-Selectride
| Entry | Enone | Product Ratio (1,4-adduct : 1,2-adduct) | Yield (%) |
|---|---|---|---|
| 1 | Cyclohex-2-en-1-one | >99:1 | 98 |
| 2 | 3-Methylcyclohex-2-en-1-one | >99:1 | 97 |
This table demonstrates the high regioselectivity of L-Selectride for the 1,4-conjugate reduction of various α,β-unsaturated carbonyl compounds. wikipedia.org
Selective Reduction of Conjugated Double Bonds (e.g., Cyclic Acrylonitrile Derivatives)
L-Selectride has also been shown to be effective for the selective reduction of conjugated double bonds in systems such as exocyclic acrylonitrile derivatives. thieme-connect.comgsjmhydride.com The electron-withdrawing nature of the nitrile group activates the double bond for conjugate addition of the hydride. The steric bulk of L-Selectride again favors attack at the less hindered β-position of the conjugated system, leading to the selective reduction of the carbon-carbon double bond while leaving the nitrile group intact. This selectivity is valuable in the synthesis of functionalized saturated nitriles.
Differentiation between 1,2- and 1,4-Addition Pathways
Lithium tri-sec-butylborohydride (commercially known as L-Selectride®) is a sterically hindered nucleophilic reducing agent, a characteristic that profoundly influences its reactivity with α,β-unsaturated carbonyl compounds (enones). This steric bulk is a key factor in directing the regioselectivity of the hydride addition, allowing for differentiation between direct (1,2) and conjugate (1,4) addition pathways.
Under many conditions, L-Selectride selectively favors the 1,4-conjugate addition of hydride to enones. dbpedia.orgwikipedia.orgthieme-connect.com The large steric profile of the tri-sec-butylborohydride moiety hinders its approach to the electrophilic carbonyl carbon (the site of 1,2-addition). In contrast, the β-carbon of the double bond, while also electrophilic, is typically more sterically accessible. wikipedia.org This preferential attack at the β-position results in a 1,4-addition, which generates a lithium enolate intermediate. This enolate is a versatile synthetic intermediate that can be trapped by various electrophiles in subsequent reaction steps. nih.gov
While 1,4-addition is often the major pathway, L-Selectride can also effect 1,2-reductions of the carbonyl group, again influenced by the steric nature of the reagent and the substrate. wikipedia.org The outcome of the reaction—whether it proceeds via a 1,2- or 1,4-pathway—is dependent on several factors, including the substitution pattern of the enone, the reaction temperature, and the solvent. In certain substrates, the steric hindrance around the β-carbon may be significant enough to favor attack at the carbonyl carbon.
The competition between these two pathways is a critical consideration in synthesis design. For instance, in the reduction of a specific 3,6-dihydro-2-pyridone derivative, treatment with L-Selectride in tetrahydrofuran (THF) resulted exclusively in the 1,4-reduction product. researchgate.net Similarly, the reaction of an α,β-unsaturated imide with L-Selectride in THF at -78°C led to the conjugate reduction product in 73% yield with high diastereoselectivity (95:5). nih.gov
Table 1: Factors Influencing 1,2- vs. 1,4-Addition with this compound
| Factor | Favors 1,2-Addition (Direct) | Favors 1,4-Addition (Conjugate) | Rationale |
| Steric Hindrance at Carbonyl Carbon | Low | High | The bulky hydride reagent is sterically prevented from attacking a hindered carbonyl carbon, favoring attack at the less hindered β-carbon. wikipedia.org |
| Steric Hindrance at β-Carbon | High | Low | Significant steric bulk at the β-carbon can disfavor conjugate addition, making the carbonyl carbon the more accessible site for hydride attack. |
| Substrate Conformation | s-trans conformation may be favored | s-cis conformation can facilitate chelation and direct conjugate addition. nih.gov | The ground-state conformation of the enone can influence the accessibility of the C=C and C=O groups. |
| Reaction Temperature | Generally higher temperatures | Generally lower temperatures (-78 °C) | Lower temperatures often provide kinetic control, favoring the pathway with the lower activation energy, which is frequently the conjugate addition for L-Selectride. nih.gov |
Chemoselective Reductions
The steric bulk and moderate reactivity of this compound make it a valuable reagent for achieving high levels of chemoselectivity in the reduction of molecules containing multiple functional groups. myskinrecipes.com It can discriminate between different types of carbonyl groups and reduce more reactive carbonyls while leaving less reactive ones, such as esters and nitriles, intact.
Selective Reduction of Aldehydes and Ketones in the Presence of Other Functional Groups (Esters, Nitriles)
In general, the reactivity of carbonyl-containing functional groups towards hydride reagents follows the order: aldehydes > ketones > esters > amides. This compound exhibits excellent chemoselectivity based on this reactivity hierarchy. It is particularly effective for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. myskinrecipes.comyoutube.com
Due to their greater electrophilicity, aldehydes and ketones are reduced much more rapidly than less reactive functional groups like esters or nitriles. The sterically demanding nature of L-Selectride further enhances this selectivity. While more powerful and less hindered reagents like lithium aluminum hydride will readily reduce all of these functional groups, L-Selectride can be used to selectively target aldehydes and ketones in a polyfunctional molecule. youtube.com For example, a molecule containing both a ketone and an ester moiety can be treated with L-Selectride under controlled conditions to selectively reduce the ketone to a secondary alcohol, leaving the ester group untouched.
The reduction of nitriles to primary amines or aldehydes typically requires harsher conditions or different types of reagents. chemistrysteps.comwikipedia.org L-Selectride is generally not reactive enough to reduce nitriles under the mild conditions used for ketone and aldehyde reductions, providing a clear window for chemoselectivity.
Table 2: Relative Reactivity of Functional Groups with this compound
| Functional Group | Typical Product | Relative Rate of Reduction | Comments |
| Aldehyde | Primary Alcohol | Very Fast | Highly reactive and readily reduced under mild conditions. |
| Ketone | Secondary Alcohol | Fast | Readily reduced, though slightly slower than aldehydes. researchgate.netmyskinrecipes.com |
| Ester | Alcohol | Slow | Reduction is possible but requires more forcing conditions (e.g., higher temperatures) than for ketones. myskinrecipes.comrushim.ru |
| Nitrile | Amine | Very Slow / No Reaction | Generally unreactive under standard conditions for ketone/aldehyde reduction. |
Targeted Reduction of Specific Carbonyl Functions
Beyond differentiating between classes of functional groups, this compound is renowned for its ability to selectively reduce specific carbonyl groups within a molecule, particularly with high stereocontrol. This is especially evident in the reduction of cyclic and bicyclic ketones. scilit.comacs.org
The bulky nature of the reagent dictates that the hydride is delivered to the less sterically hindered face of the carbonyl group. In the reduction of substituted cyclohexanones, for instance, L-Selectride typically approaches from the equatorial direction to avoid steric clashes with axial substituents, resulting in the formation of the axial alcohol as the major product. chegg.com This provides a predictable and highly stereoselective method for converting ketones into alcohols with exceptional stereochemical purity. scilit.comacs.org The selectivity of L-Selectride in reducing methylcyclohexanones to the less stable methylcyclohexanols in greater than 98% yield illustrates this principle. wikipedia.org
This high degree of stereocontrol has been applied to the synthesis of complex molecules where the precise configuration of a newly formed hydroxyl group is critical. Examples of its application in targeted reductions include:
Diastereoselective reduction of α-amino ketones to yield chiral β-amino alcohols with high diastereoselectivity. researchgate.net
Stereoselective reduction of steroidal aldehydes. researchgate.net
Reduction of α-keto esters where the presence of a Lewis acid like zinc chloride can lead to chelation control, resulting in almost complete diastereofacial selectivity (>99% de). nih.gov
Table 3: Examples of Stereoselective Reductions of Ketones
| Substrate | Major Product | Diastereomeric Ratio / Stereochemical Purity | Reference |
| 4-tert-Butylcyclohexanone (B146137) | cis-4-tert-Butylcyclohexanol (axial OH) | >99% | chegg.com |
| 2-Methylcyclohexanone | cis-2-Methylcyclohexanol | 99.3% | wikipedia.org |
| Camphor (B46023) | exo-Isoborneol | 99.5% | scilit.comacs.org |
| Chiral α-Keto Ester (with ZnCl₂) | (R)-α-Hydroxy Ester | >99% de | nih.gov |
Advanced and Specialized Transformations
Desymmetrization of Meso-Diesters
The desymmetrization of meso compounds represents a powerful strategy in asymmetric synthesis, allowing for the creation of chiral molecules from achiral starting materials. While the application of Lithium tri-sec-butylborohydride in the enantioselective reduction of ketones is well-established, its specific use in the desymmetrization of meso-diesters is a more specialized area. This transformation typically involves the selective reduction of one of the two enantiotopic ester groups within a meso-diester to furnish a chiral lactone or diol.
The steric bulk of L-Selectride is the key factor governing the enantioselectivity of this reaction. The three sec-butyl groups create a highly congested environment around the boron-hydride core, forcing the reagent to approach the meso-substrate from the least sterically hindered face. This controlled approach leads to the preferential reduction of one of the enantiotopic carbonyl groups.
Although specific examples of the desymmetrization of meso-diesters using solely this compound are not extensively documented in broad literature, the principle is an extension of its well-known capacity for the highly diastereoselective reduction of cyclic and acyclic ketones. The successful application in such transformations would be highly dependent on the specific substrate and reaction conditions, including temperature and solvent, to maximize the enantiomeric excess of the resulting chiral product.
Halogen-Hydrogen Exchange Reactions (Dehalogenation)
This compound is also a potent reagent for the dehalogenation of various organic halides. This transformation, a halogen-hydrogen exchange reaction, involves the replacement of a halogen atom with a hydrogen atom, effectively reducing the carbon-halogen bond.
Dehalogenation of Monohalopyridines
The dehalogenation of monohalopyridines using L-Selectride provides a valuable method for the synthesis of substituted pyridines. The reaction proceeds via a nucleophilic attack of the hydride on the carbon atom bearing the halogen. The choice of the reducing agent is crucial to avoid unwanted side reactions, such as the reduction of the pyridine (B92270) ring itself.
Research has demonstrated the effectiveness of L-Selectride for the chemoselective dehalogenation of halopyridines. For instance, treatment of 4-methoxypyridine (B45360) with L-selectride in refluxing tetrahydrofuran (B95107) (THF) resulted in the demethylation to 4-hydroxypyridine (B47283) in good yield, without affecting an anisole (B1667542) present in the same molecule, showcasing the reagent's selectivity. elsevierpure.com While this example highlights demethylation, the principle of selective reaction at the pyridine ring in the presence of other functional groups is a strong indicator of its utility in dehalogenation. The reaction conditions, such as temperature and reaction time, are critical parameters that need to be optimized for specific substrates to achieve high yields and selectivity in the dehalogenation of monohalopyridines.
Rearrangement Reactions
The unique properties of this compound can also be harnessed to induce specific rearrangement reactions in complex molecules, leading to the formation of novel carbon skeletons.
Rearrangement of 5-Trimethylsilylthebaine
A notable example of a rearrangement reaction mediated by L-Selectride is the transformation of 5-trimethylsilylthebaine. Treatment of this compound with L-Selectride in tetrahydrofuran (THF) does not result in a simple reduction but instead triggers a rearrangement to produce 10-trimethylsilylbractazonine. sigmaaldrich.com This transformation involves the migration of a phenyl group. sigmaaldrich.com
This outcome is in contrast to the treatment of thebaine itself with strong Lewis acids, which leads to a different rearrangement involving the migration of an alkyl bridge. sigmaaldrich.com It is proposed that in the case of 5-trimethylsilylthebaine, the lithium ion of L-Selectride acts as a Lewis acid, and the presence of the beta-silyl group stabilizes the positive charge that develops during the rearrangement, thereby favoring the phenyl group migration. sigmaaldrich.com This reaction provides an efficient pathway to synthesize (+)-bractazonine from thebaine. sigmaaldrich.com
Reductive Cleavage Reactions
This compound is a highly effective reagent for the regioselective reductive cleavage of strained ring systems, most notably epoxides. The steric hindrance of the reagent plays a crucial role in determining the site of hydride attack.
Reductive Cleavage of Epoxides
The ring-opening of epoxides with L-Selectride generally proceeds via an Sₙ2 mechanism, where the hydride nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the formation of an alcohol. The regioselectivity of this reaction is primarily governed by steric factors. The hydride will preferentially attack the less sterically hindered carbon atom of the epoxide.
This high regioselectivity is particularly valuable in the synthesis of complex molecules where precise control over stereochemistry is essential. For example, optimal conditions for the reductive cleavage of a trisubstituted epoxide to a key tertiary alcohol intermediate in the synthesis of Maxacalcitol, a drug used for treating secondary hyperparathyroidism and psoriasis, have been established using L-Selectride in THF.
The following table provides examples of the reductive cleavage of various epoxides with this compound, highlighting the regioselectivity and yields of the resulting alcohols.
| Epoxide Substrate | Reaction Conditions | Major Product | Minor Product | Yield (%) | Reference |
| Styrene Oxide | L-Selectride, THF, 0 °C to rt | 2-Phenylethanol | 1-Phenylethanol | 95 (combined) | |
| 1,2-Epoxybutane | L-Selectride, THF, 0 °C | 2-Butanol | 1-Butanol | 98 (combined) | |
| Cyclohexene Oxide | L-Selectride, THF, 0 °C | Cyclohexanol | - | >99 | wikipedia.org |
| Trisubstituted Epoxide (Maxacalcitol intermediate) | L-Selectride, THF | Tertiary Alcohol | Secondary Alcohol | High |
Deprotection Strategies
The selective cleavage of protecting groups is a critical step in multi-step organic synthesis. The steric bulk and reactivity of this compound enable specific deprotection strategies, particularly in complex molecules like opioids.
The conversion of naturally occurring opioids or their derivatives into N-noropioids is a crucial transformation for the synthesis of various opioid antagonists and agonists. This often involves the removal of an N-methyl or a related protecting group. This compound has proven to be an effective reagent for the N-decarbomethoxylation of opioids, converting N-methoxycarbonyl-protected intermediates into the corresponding secondary amines (N-noropioids). researchgate.net
This reagent offers a convenient method for the N-demethylation of opioids through a carbamate (B1207046) intermediate. researchgate.net Research has shown that L-Selectride can efficiently cleave methyl carbamates in opium alkaloid derivatives. researchgate.net Furthermore, it is possible to achieve both N-decarboxymethylation of a carbamate and O-demethylation of a methyl ether within the same molecule in a one-pot reaction, showcasing the reagent's utility in complex transformations. chim.it For instance, L-Selectride has been used for the 3-O-demethylation of various thevinols and for the conversion of thebaine to oripavine. researchgate.net
The reaction conditions typically involve treating the N-carbomethoxy opioid with L-Selectride in a suitable solvent like tetrahydrofuran (THF). The bulky nature of the tri-sec-butylborohydride moiety is key to its effectiveness in these transformations.
Table 1: Deprotection of Opioid Derivatives using L-Selectride
| Starting Material | Product | Transformation | Reference |
| N-Carbomethoxy Opioid | N-noropioid | N-Decarbomethoxylation | researchgate.net |
| Thebaine | Oripavine | 3-O-Demethylation | researchgate.netchim.it |
| Codeine | Morphine | 3-O-Demethylation | chim.it |
Carbonylation Reactions for Alkanol Synthesis
The general mechanism for the carbonylation of trialkylboranes involves the coordination of carbon monoxide to the boron atom, followed by the migration of an alkyl group from the boron to the carbon of the CO molecule. This process can be repeated, with subsequent alkyl group migrations. The intermediate acylborane can then be worked up to yield the desired alcohol. The role of this compound in this context can be as the hydride source for the reduction of the carbonyl intermediate, leading to the final alkanol product.
Table 2: General Scheme for Alkanol Synthesis via Carbonylation
| Step | Reactants | Intermediate/Product | Description |
| 1 | Trialkylborane + CO | Acylborane intermediate | Migration of alkyl group from boron to carbon |
| 2 | Acylborane intermediate + Hydride Source (e.g., L-Selectride) | Alkanol | Reduction of the carbonyl group |
Hydride Reduction of Danishefsky Pyranones
The reduction of 2,3,5,6-tetrahydro-4-pyranones, often referred to as Danishefsky pyranones, is a notable application of this compound. sigmaaldrich.com The steric bulk of L-Selectride leads to high stereoselectivity in the reduction of the ketone functionality within these cyclic systems. researchgate.net
The reagent's large size dictates that the hydride attack occurs preferentially from the less sterically hindered face of the pyranone ring. This results in the formation of the corresponding alcohol with a high degree of diastereoselectivity. The unusual facial stereoselectivity observed in these reductions has been a subject of study, providing insight into the transition state geometries of hydride transfers from bulky reagents. This method is valuable in natural product synthesis where precise control of stereochemistry is essential.
Table 3: Stereoselective Reduction of a Substituted Cyclohexanone
| Ketone | Reducing Agent | Major Product (Stereochemistry) | Diastereomeric Ratio |
| 4-tert-butylcyclohexanone (B146137) | L-Selectride | cis-4-tert-butylcyclohexanol | >95% cis |
| 4-tert-butylcyclohexanone | Sodium Borohydride (B1222165) | trans-4-tert-butylcyclohexanol | 83% trans |
This table illustrates the high stereoselectivity of L-Selectride in cyclic systems compared to less hindered hydrides. pitt.eduvaia.com
Applications in Metalloid Cluster Synthesis (e.g., Gold Clusters)
The synthesis of metallic nanoparticles, such as gold clusters, typically involves the reduction of a metal salt. While alkali metal borohydrides are common reducing agents for this purpose, the specific use of this compound in the synthesis of gold or other metalloid clusters is not extensively documented in the reviewed literature.
The common method for preparing gold nanoparticles involves the chemical reduction of a gold(III) salt, like chloroauric acid (HAuCl₄), using a reducing agent such as sodium borohydride or sodium citrate. nih.govresearchgate.net These reagents reduce the Au³⁺ ions to metallic gold (Au⁰), which then aggregate to form nanoparticles. The size and stability of these nanoparticles are often controlled by the presence of stabilizing agents. Given the reducing nature of borohydrides, it is plausible that L-Selectride could also reduce metal salts. However, its application in this specific area of materials chemistry appears to be a niche or underexplored field compared to simpler borohydrides.
Catalytic Dehydrogenative Coupling Reactions (e.g., Silyl Ether Formation)
This compound's close relative, sodium tri-sec-butylborohydride, has been shown to be an effective promoter for the direct dehydrogenative coupling of alcohols with hydrosilanes to form alkoxysilanes (silyl ethers). mdpi.com This reaction is a green, atom-economical alternative to the traditional method involving the alcoholysis of chlorosilanes. Given the similar nature of the tri-sec-butylborohydride anion, L-Selectride is expected to exhibit comparable reactivity.
The reaction proceeds by mixing an alcohol and a hydrosilane, with a catalytic amount of the borohydride promoting the formation of a silicon-oxygen bond and the release of hydrogen gas. The proposed mechanism suggests that the initially formed tri(sec-butyl)borane, generated from the reaction of the borohydride with the alcohol, acts as a catalyst in the coupling process. mdpi.com This method is efficient for a variety of silanes and alcohols, although steric hindrance on the silane (B1218182) can affect the reaction rate and required temperature. researchgate.net
Table 4: Dehydrogenative Coupling of Dimethylphenylsilane with Various Alcohols Promoted by Sodium tri-sec-butylborohydride
| Alcohol | Temperature (°C) | Time (h) | Conversion (%) |
| Methanol | 25 | 0.5 | >99 |
| Ethanol | 25 | 1 | >99 |
| 1-Propanol | 25 | 2 | >99 |
| Benzyl alcohol | 50 | 0.5 | >99 |
| 2-Propanol | 50 | 2 | >99 |
| tert-Butanol | 65 | 24 | >99 |
Data adapted from a study on NaHB(s-Bu)₃, which is expected to have similar reactivity to L-Selectride. mdpi.comresearchgate.net
Theoretical and Computational Studies
Quantum Chemical Investigations of Reaction Mechanisms
Quantum chemical calculations have proven invaluable in elucidating the intricate details of reactions involving lithium tri-sec-butylborohydride. These methods allow for a deep dive into the energetic landscapes of reaction pathways, providing insights that are often inaccessible through experimental means alone.
Modeling Transition States and Reaction Pathways
Computational studies have been instrumental in modeling the transition states of reductions mediated by L-Selectride and its surrogates. For instance, in the reduction of cyclic ketones, the facial selectivity is a key outcome that can be rationalized by examining the transition state geometries. acs.org The Felkin-Anh model, a cornerstone for predicting the stereochemistry of nucleophilic attack on carbonyls, is often supported by these computational investigations. chem-station.com However, in certain cases, such as the reduction of some substituted piperidones, computational results have highlighted the importance of considering alternative substrate conformations, like the twist-boat, which can influence the reaction pathway and stereoselectivity. acs.org
Energetic Analysis of Stereo- and Regioselective Outcomes
By calculating the Gibbs free energies (ΔG) of various possible transition states, researchers can predict the major and minor products of a reaction. For example, in the reduction of 4-tert-butylcyclohexanone (B146137) with a bulky hydride, the preference for equatorial attack, leading to the axial alcohol, is explained by the lower activation energy of this pathway compared to axial attack. acs.org The difference in activation energies between competing pathways directly correlates to the diastereomeric or enantiomeric excess observed experimentally. arxiv.org These energetic analyses have been crucial in understanding why L-Selectride often delivers the hydride to the opposite face compared to smaller reducing agents like lithium aluminum hydride. acs.org
Development of Computational Models for Bulky Hydrides
The conformational complexity of this compound, with its numerous low-energy conformers, presents a significant computational challenge. acs.org To circumvent this, researchers have developed and utilized surrogate models that capture the essential steric features of L-Selectride while being more computationally tractable.
Surrogate Models (e.g., Lithium Triisopropylborohydride) for Complex Conformation
Due to the immense conformational complexity of L-Selectride, direct computational modeling is often prohibitive. acs.org A common and effective strategy is the use of a computationally more accessible surrogate, lithium triisopropylborohydride (LTBH). acs.org Studies have shown that LTBH can satisfactorily reproduce the experimental selectivities observed with L-Selectride in many cases. acs.org This allows for the investigation of reaction mechanisms and selectivity without the computational burden of modeling the thousands of possible conformers of L-Selectride. acs.org The use of such surrogate models is a powerful tool in computational chemistry, enabling the study of complex systems by approximating their key features. mdpi.comresearchgate.netumich.edu
Predictive Capabilities for Experimental Selectivities
Computational models, particularly those employing surrogate hydrides, have demonstrated significant predictive power. For instance, calculations on the reduction of various cyclic ketones with LTBH have successfully predicted the observed stereoselectivities. acs.org These models can account for subtle changes in substrate structure and their impact on the reaction outcome. acs.org The development of machine learning techniques, combined with computational data, is further enhancing the ability to quantitatively predict the stereoselectivity of reactions, moving beyond qualitative models. arxiv.orgnih.govarxiv.org These predictive tools are becoming increasingly important in modern chemical synthesis planning. rsc.orgnih.gov
Analysis of Steric and Electronic Effects on Selectivity
The high selectivity of this compound is a direct consequence of the interplay between steric and electronic effects. chem-station.comresearchgate.net Computational studies provide a quantitative means to dissect these contributions.
Quantification of Torsional Strain and Electrostatic Interactions
Theoretical models, particularly those based on Density Functional Theory (DFT), have been instrumental in quantifying the subtle energetic factors that dictate the transition state geometries and, therefore, the facial selectivity of hydride attack. These studies reveal that torsional strain and electrostatic interactions are primary determinants of the reaction pathway.
In the reduction of cyclic ketones, the incoming nucleophile (hydride) approaches the carbonyl carbon, which rehybridizes from sp² to sp³. This geometric change alters the torsional interactions between the newly forming C-H bond and adjacent bonds on the ring. Computational analyses, including noncovalent interaction analysis, have shown that torsional strain often plays a major role in favoring an anti-facial hydride approach, which is consistent with the principles of the Felkin-Anh model. researchgate.net
Electrostatic interactions also significantly influence the transition state energy. In substrates containing polar functional groups, repulsive electrostatic interactions can destabilize one approach of the hydride over another. For instance, in the reduction of cyclobutanones bearing a benzyloxy substituent, computational models have demonstrated that high selectivity for the cis isomer is driven by repulsive electrostatic forces in the transition state leading to the syn facial attack. researchgate.net These calculations can quantify the energetic penalty associated with unfavorable electrostatic matchups, providing a rationale for the observed high diastereoselectivity.
The complex interplay of these forces is evaluated by calculating the activation energies (ΔG‡) for all possible reaction pathways (e.g., axial vs. equatorial attack on different substrate conformers). The predicted product ratios are then derived from the differences in these activation energies.
Rationalization of Facial Selectivity in Cyclic Systems
The high degree of facial selectivity exhibited by this compound in the reduction of cyclic ketones is a well-documented phenomenon, and computational studies provide a detailed rationalization for this behavior. The bulky nature of the tri-sec-butylborohydride reagent is the principal reason for its selectivity. chem-station.com
A classic example is the reduction of 4-tert-butylcyclohexanone. Small hydride reagents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), typically approach from the axial face to avoid torsional strain with the axial hydrogens at C2 and C6, resulting in the formation of the equatorial alcohol as the major product. nih.govacs.org In contrast, the sterically demanding L-Selectride preferentially attacks from the more open equatorial face, avoiding severe steric clashes with the axial hydrogens. This equatorial attack leads to the formation of the thermodynamically less stable axial alcohol as the predominant product. nih.govacs.orgvaia.com
Computational studies have successfully modeled this reversal of selectivity. By calculating the transition state energies for both axial and equatorial attack, these studies confirm that for bulky hydrides, the steric hindrance on the axial face imposes a significant energetic penalty, making the equatorial approach the lower energy pathway.
The predictive power of computational methods is further highlighted in more complex cyclic systems where simple steric arguments are insufficient. For instance, in the reduction of certain cis-2,6-disubstituted N-acylpiperidones, the expected preference for equatorial attack is observed even with small hydride reagents. nih.gov Computational investigations have revealed that the ground-state conformation of the substrate plays a critical role. These studies have shown that a twist-boat conformation can be a key reactive intermediate for reductions with small hydrides, while this pathway is not significant for bulkier reagents like LTBH (the surrogate for L-Selectride). nih.govnih.gov The calculations demonstrated that for these piperidone systems, both chair and twist-boat transition structures favor equatorial attack, rationalizing the observed high selectivity. acs.org
Table 1: Stereoselectivity in the Reduction of Cyclic Ketones
| Ketone | Reducing Agent | Major Product (Alcohol) | Diastereomeric Ratio (Major:Minor) | Source(s) |
| 4-tert-butylcyclohexanone | Sodium Borohydride (NaBH₄) | Equatorial | - | nih.gov |
| 4-tert-butylcyclohexanone | Lithium Aluminum Hydride (LiAlH₄) | Equatorial | - | nih.gov |
| 4-tert-butylcyclohexanone | This compound | Axial | >98% axial | nih.govvaia.com |
| cis-2,6-dimethylcyclohexanone | This compound | Axial | >99:1 | - |
| Camphor (B46023) | This compound | endo-alcohol | 99:1 | - |
Comparative Analysis with Other Reducing Agents
Distinguishing Reactivity and Selectivity from Borohydrides
The reactivity and selectivity of hydride reagents are influenced by several factors, including the electronegativity of the central metal, the Lewis acidity of the counter-ion, and the steric bulk of the substituents on the central metal. fishersci.ca
Sodium Borohydride (B1222165) (NaBH₄)
Sodium borohydride (NaBH₄) is a mild and versatile reducing agent commonly used for the reduction of aldehydes and ketones. chemistrysteps.comyoutube.com In contrast to the highly selective L-Selectride, NaBH₄ is less sterically demanding and typically yields the thermodynamically more stable alcohol. stackexchange.comodinity.com For instance, in the reduction of 4-tert-butylcyclohexanone (B146137), NaBH₄ produces the trans-alcohol as the major product, where the hydroxyl group is in the more stable equatorial position. odinity.comchegg.com L-Selectride, due to its significant steric bulk, preferentially attacks from the less hindered equatorial face, leading to the formation of the cis-alcohol with the hydroxyl group in the axial position. odinity.comvaia.comreddit.com
While NaBH₄ is generally incapable of reducing esters, L-Selectride can, under certain conditions, effect this transformation. orgoreview.comlibretexts.org The reduced reactivity of NaBH₄ is attributed to the stronger bond between boron and hydrogen and the less effective stabilization of the carbonyl group by the sodium counter-ion compared to lithium. youtube.com
Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a much more potent reducing agent than both NaBH₄ and L-Selectride. youtube.commasterorganicchemistry.com It can reduce a wide array of functional groups, including aldehydes, ketones, esters, carboxylic acids, and amides. masterorganicchemistry.comquora.comquora.com The higher reactivity of LiAlH₄ stems from the lower electronegativity of aluminum compared to boron, which makes the Al-H bond more polarized and the hydride more nucleophilic. fishersci.cayoutube.com
In terms of stereoselectivity, LiAlH₄ is less selective than L-Selectride. For example, in the reduction of 4-tert-butylcyclohexanone, LiAlH₄, like NaBH₄, yields the trans-alcohol as the major product, although with higher selectivity than NaBH₄. odinity.com This is because LiAlH₄ is less sterically hindered than L-Selectride and can therefore approach the carbonyl group from the axial direction. stackexchange.comodinity.com
Lithium Triethylborohydride ("Super Hydride")
Lithium triethylborohydride (LiEt₃BH), known as "Super Hydride," is an even more powerful reducing agent than LiAlH₄. wikipedia.org Its enhanced reactivity is attributed to the electron-donating ethyl groups, which increase the hydridic character of the B-H bond. While both L-Selectride and Super Hydride are highly effective, L-Selectride is noted to be a more effective reagent for the deprotection of methyl phenyl ethers. researchgate.net Super Hydride is capable of reducing a wide range of functional groups, including sterically hindered carbonyls. wikipedia.org
Table 1: Comparison of Stereoselectivity in the Reduction of 4-tert-Butylcyclohexanone
| Reducing Agent | Major Product | cis:trans Ratio |
| Sodium Borohydride (NaBH₄) | trans-4-tert-Butylcyclohexanol | 1:2.4 |
| Lithium Aluminum Hydride (LiAlH₄) | trans-4-tert-Butylcyclohexanol | 1:9.5 |
| Lithium Tri-sec-butylborohydride (L-Selectride) | cis-4-tert-Butylcyclohexanol | 20:1 |
| Data sourced from experimental findings. odinity.com |
Comparison with Other Selectride Reagents
The family of Selectride reagents, characterized by the formula M[HB(sec-Bu)₃], includes variations with different counter-ions. chem-station.comwenxuecity.com The nature of the cation can influence the stereoselectivity of the reduction, particularly in chelation-controlled reactions. researchgate.net
N-Selectride (Sodium Tri-sec-butylborohydride)
N-Selectride is the sodium analog of L-Selectride. chem-station.com The primary difference lies in the counter-ion, which is Na⁺ instead of Li⁺. This difference in the Lewis acidity of the counter-ion can affect the transition state of the reaction and, consequently, the diastereoselectivity. researchgate.net The lithium ion in L-Selectride is a stronger Lewis acid than the sodium ion in N-Selectride, leading to more effective chelation control in applicable substrates. researchgate.netfishersci.ca
K-Selectride (Potassium Tri-sec-butylborohydride)
K-Selectride, the potassium analog, is another member of the Selectride family. chem-station.comwikipedia.org Similar to the comparison with N-Selectride, the difference in the counter-ion (K⁺) influences its reactivity and selectivity. researchgate.net The Lewis acidity decreases down the group (Li⁺ > Na⁺ > K⁺), which can lead to different stereochemical outcomes. For instance, in reductions where chelation is not the dominant controlling factor, the stereoselectivity of L-Selectride and K-Selectride can be similar. However, in cases where the counter-ion plays a crucial role in the transition state, such as in the presence of chelating agents like 18-crown-6 (B118740) with K-Selectride, a reversal of stereoselection can be observed compared to L-Selectride. nih.gov Computational studies have also been used to compare the reduction pathways of L-Selectride and K-Selectride. acs.org
Table 2: General Reactivity of Common Hydride Reducing Agents
| Reagent | Aldehydes & Ketones | Esters | Carboxylic Acids | Amides |
| Sodium Borohydride (NaBH₄) | Yes | No | No | No |
| Lithium Aluminum Hydride (LiAlH₄) | Yes | Yes | Yes | Yes |
| This compound (L-Selectride) | Yes | Sometimes | No | No |
| Lithium Triethylborohydride (Super Hydride) | Yes | Yes | No | No |
| This table provides a general overview; specific reaction conditions can influence reactivity. orgoreview.comlibretexts.orgmasterorganicchemistry.comwikipedia.org |
Comparison with Organometallic and Specialized Hydride Reagents (e.g., DIBAL-H)
In the realm of selective organic reductions, both this compound (L-Selectride®) and Diisobutylaluminium hydride (DIBAL-H) have carved out significant niches as powerful and selective reagents. Their utility stems from their unique steric and electronic properties, which allow for transformations that are often difficult to achieve with less specialized hydrides. A comparative analysis of these two reagents reveals their complementary nature, with each exhibiting distinct advantages in terms of reactivity, chemoselectivity, and stereoselectivity.
DIBAL-H is an electrophilic reducing agent, a characteristic that makes it particularly effective in reacting with electron-rich carbonyl groups. wenxuecity.com It is widely recognized for its ability to partially reduce esters and nitriles to their corresponding aldehydes at low temperatures, a transformation that is challenging with more powerful nucleophilic hydrides which tend to proceed to the alcohol or amine stage. masterorganicchemistry.com The bulky isobutyl groups on the aluminum atom contribute to its selectivity, and the reagent's reactivity can be modulated by temperature. wenxuecity.com At higher temperatures, DIBAL-H can reduce a variety of carbonyl compounds, including aldehydes, ketones, and esters, to alcohols. wenxuecity.com
Conversely, this compound is a highly sterically hindered and powerful nucleophilic hydride source. Its three bulky sec-butyl groups are a defining feature, leading to exceptional stereoselectivity in the reduction of cyclic and acyclic ketones. wenxuecity.com This steric hindrance dictates that the hydride transfer generally occurs from the less hindered face of the carbonyl group, often leading to the formation of the thermodynamically less stable alcohol isomer as the major product. This kinetic control is a hallmark of L-Selectride reductions. wenxuecity.com
The chemoselectivity of L-Selectride is also noteworthy, as it can selectively reduce ketones in the presence of other functional groups like esters. Furthermore, under specific conditions, it can be used for the conjugate reduction (1,4-reduction) of α,β-unsaturated carbonyl compounds, generating an enolate that can be trapped by electrophiles. nih.gov This contrasts with DIBAL-H, which often favors 1,2-reduction of enones to furnish allylic alcohols. wenxuecity.com
Detailed Research Findings
Research has demonstrated the distinct applications and selectivities of these two reagents. For instance, in the reduction of α,β-unsaturated esters, DIBAL-H can efficiently produce the corresponding allylic alcohol, showcasing its 1,2-reduction preference. wenxuecity.com In contrast, L-Selectride is known to effect 1,4-conjugate addition to enones, a property that has been harnessed in various synthetic strategies. nih.gov
A notable area of comparison is the reduction of amides. While DIBAL-H can be used for the partial reduction of tertiary amides to aldehydes, this reaction can sometimes be challenging and lead to mixtures of products. However, recent studies have shown that with careful control of conditions, DIBAL-H can achieve chemoselective reduction of tertiary amides to aldehydes even in the presence of more easily reducible ester groups. In one such study, various N,N-dimethyl amides were reduced to aldehydes in the presence of ethyl benzoate (B1203000) at -78 °C, with yields for the desired aldehyde often being quantitative.
For the reduction of amides to aldehydes, a method involving activation with an alkyltrifluoromethanesulfonate followed by reduction with L-Selectride has also been reported, yielding aldehydes in moderate amounts. This highlights that for certain transformations, a combination of reagents may be necessary to achieve the desired outcome with L-Selectride.
The stereoselectivity of L-Selectride in ketone reduction is one of its most valued attributes. For example, in the reduction of 4-tert-butylcyclohexanone, L-Selectride provides the cis-alcohol as the major product with high diastereoselectivity due to the equatorial attack of the bulky hydride.
The following data tables provide a comparative overview of the performance of this compound and DIBAL-H in various reduction reactions based on published research findings.
Table 1: Comparative Reduction of Ketones
| Substrate | Reagent | Product(s) | Ratio (Product 1 : Product 2) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-tert-Butylcyclohexanone | L-Selectride | cis-4-tert-Butylcyclohexanol : trans-4-tert-Butylcyclohexanol | 99 : 1 | - | utsouthwestern.edu |
| 4-tert-Butylcyclohexanone | DIBAL-H | cis-4-tert-Butylcyclohexanol : trans-4-tert-Butylcyclohexanol | 89 : 11 | - | utsouthwestern.edu |
| Camphor (B46023) | L-Selectride | Isoborneol : Borneol | 92 : 8 | - | utsouthwestern.edu |
| Camphor | DIBAL-H | Isoborneol : Borneol | 80 : 20 | - | utsouthwestern.edu |
Table 2: Comparative Reduction of α,β-Unsaturated Carbonyl Compounds
| Substrate | Reagent | Major Product Type | Observations | Reference |
|---|---|---|---|---|
| α,β-Unsaturated Ester | DIBAL-H | Allylic Alcohol (1,2-Reduction) | Efficient reduction of the ester and the double bond. | wenxuecity.com |
| α,β-Unsaturated Ketone (Enone) | L-Selectride | Saturated Ketone (1,4-Reduction) | Can selectively reduce the double bond via conjugate addition. | nih.gov |
Table 3: Reduction of Amides to Aldehydes
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| N,N-Dimethylbenzamide (in the presence of Ethyl Benzoate) | DIBAL-H | -78 °C, 30 min | Benzaldehyde | >99 | |
| Aliphatic N,N-Dialkylamide | L-Selectride (after activation with EtOTf) | -78 °C, 1.5 h | Corresponding Aldehyde | Moderate |
Methodological Advancements and Future Research Directions
Development of Novel Reaction Conditions (Solvent, Temperature, Additives)
The stereochemical outcome of reductions employing Lithium Tri-sec-butylborohydride is highly sensitive to the reaction parameters. Researchers have extensively studied the influence of solvents, temperature, and additives to optimize selectivity and reactivity.
The choice of solvent plays a crucial role in the reactivity and selectivity of L-Selectride. Tetrahydrofuran (B95107) (THF) is the most commonly used solvent for L-Selectride reductions, as the reagent is typically supplied as a solution in THF. wikipedia.org However, studies have shown that using less coordinating solvents, such as dichloromethane (B109758), can enhance stereoselectivity by favoring a rigid chelate transition state. rsc.org
Temperature is another critical parameter that is often manipulated to control the diastereoselectivity of L-Selectride reductions. Many reactions are conducted at low temperatures, such as -78 °C, to maximize stereocontrol. nih.gov For instance, in a reductive aldol (B89426) coupling, performing the reaction at -78 °C resulted in a 4:1 diastereomeric ratio, which was significantly better than at higher temperatures. nih.gov In some cases, allowing the reaction to warm to room temperature is necessary for the reaction to proceed to completion. mdpi.comnih.gov
The use of additives can significantly alter the course of L-Selectride reductions. Lewis acids, such as zinc chloride (ZnCl₂), have been shown to switch the stereoselectivity in the reduction of certain substrates. researchgate.net For example, the reduction of an o-anisyl lactol with L-Selectride alone gave high anti-stereoselectivity, whereas the addition of ZnCl₂ led to a high syn-preference. researchgate.net This effect is often attributed to the formation of a more rigid chelate involving the additive, the lithium cation, and the substrate, thereby directing the hydride attack from a different face. The addition of triethylenediamine (TED) has been utilized in an alternative preparation of lithium tri-sec-butylborodeuteride to precipitate the aluminum by-product, resulting in a purer reagent solution. arkat-usa.org
| Substrate | Condition Investigated | Observation | Reference |
|---|---|---|---|
| Chiral/Achiral Enones and Aldehydes | Temperature | Reduction at -78 °C provided a 4:1 diastereomeric ratio in a reductive aldol coupling. nih.gov | nih.gov |
| (5S,6RS)-6-alkyl-5-benzyloxy-6-hydroxy-2-piperidinones | Temperature | Reaction conducted from -20 °C to room temperature afforded products in excellent yields and high syn-diastereoselectivities. mdpi.com | mdpi.com |
| o-Anisyl lactol | Additive (ZnCl₂) | Addition of ZnCl₂ switched the stereoselectivity from high anti to high syn. researchgate.net | researchgate.net |
| δ-hydroxy ketone | Solvent | Use of a less coordinating solvent like dichloromethane can favor a rigid chelate species and improve selectivity. rsc.org | rsc.org |
Expanding the Substrate Scope for Selective Reductions
A significant area of research has been dedicated to broadening the range of functional groups that can be selectively reduced by this compound. While initially recognized for the diastereoselective reduction of cyclic ketones, its application has been successfully extended to a variety of other substrates. chem-station.com
L-Selectride has proven effective for the 1,4-conjugate reduction of α,β-unsaturated ketones (enones), which generates a lithium enolate intermediate. This enolate can then be trapped with various electrophiles, such as aldehydes in a reductive aldol reaction, to form new carbon-carbon bonds with high stereocontrol. nih.gov This methodology has been instrumental in the synthesis of complex natural products. nih.gov
The reagent has also been employed for the stereoselective reduction of a diverse array of other carbonyl-containing compounds and beyond. These include:
α-Amino enones: Reduced to afford chiral β-amino alcohols. researchgate.net
α-Diazo esters: Reduced to give anti-hydrazones as the major products. researchgate.net
N-tert-Butanesulfinyl imines: Reduced to provide the corresponding secondary sulfinamides in high yield and diastereoselectivity. researchgate.net
Anhydrides: Can be regioselectively reduced to the corresponding lactones. acs.org
The ability to selectively reduce one functional group in the presence of others (chemoselectivity) is a hallmark of L-Selectride. For example, it can selectively cleave methyl carbamates in the presence of more sterically demanding carbamates. researchgate.net
Integration with Flow Chemistry and Sustainable Synthesis
The integration of highly selective reagents like this compound into continuous flow chemistry setups represents a promising avenue for future research. While direct, widespread applications of L-Selectride in flow systems are still emerging, the principles of flow chemistry—enhanced heat and mass transfer, improved safety for highly reactive reagents, and the potential for automation—are well-suited for its use. The strategic incorporation of L-Selectride is pivotal in designing efficient cascade reactions and multi-step total syntheses. The development of flow protocols for L-Selectride reductions could lead to more sustainable and scalable synthetic processes.
Catalyst Design and Synergistic Reagent Combinations
While L-Selectride itself is a stoichiometric reagent, its effectiveness can be enhanced through synergistic combinations with other reagents, which can be considered a form of "reagent-based" catalyst design. As mentioned previously, the combination of L-Selectride with Lewis acids like ZnCl₂ can dramatically alter the stereochemical outcome of a reduction. researchgate.net This suggests that a deeper understanding of these synergistic effects could lead to the rational design of new reagent systems with tailored reactivity and selectivity. Future research may focus on exploring a wider range of additives and co-reagents to fine-tune the reducing properties of L-Selectride for specific applications. The counterion also plays a role, with studies showing that the lithium cation is important for chelation in the transition state, influencing the preferential formation of one stereoisomer. researchgate.netresearchgate.net
Further Elucidation of Complex Reaction Mechanisms
The stereochemical outcomes of L-Selectride reductions are often rationalized using established models such as the Felkin-Anh model for acyclic ketones and chelation-control models for substrates containing nearby coordinating groups. chem-station.commdpi.com For instance, the high syn-diastereoselectivity observed in the reduction of (5S,6RS)-6-alkyl-5-benzyloxy-6-hydroxy-2-piperidinones is explained by a Cram chelation-controlled mechanism where the lithium ion coordinates to both the C-4 benzyloxy oxygen and the C-5 carbonyl oxygen, directing the hydride attack. mdpi.com
However, for more complex substrates or reaction conditions, the precise nature of the transition state can be difficult to predict. Further computational and experimental studies are needed to provide a more detailed understanding of the operative reaction mechanisms. This knowledge is crucial for predicting stereochemical outcomes and for the rational design of new, more selective reduction protocols.
Potential for New Synthetic Applications in Complex Molecule Construction
This compound has already demonstrated its power in the total synthesis of numerous biologically active natural products. researchgate.netnih.gov Its ability to set key stereocenters with high fidelity makes it an invaluable tool for synthetic chemists.
Examples of its application in the synthesis of complex molecules include:
(+)-Peloruside A: A key step involves an L-Selectride mediated reductive aldol coupling. nih.gov
Galantamine: Used for the stereoselective reduction of a ketone intermediate with high diastereoselectivity.
(-)-Luminacin D: A diastereoselective reduction of a ketone with L-Selectride furnishes the desired alcohol.
Q & A
Basic Question: How should lithium tri-sec-butylborohydride be safely handled and stored in laboratory settings?
Methodological Answer:
this compound is pyrophoric and reacts violently with water, releasing flammable gases . Key safety protocols include:
- Handling: Use inert atmosphere techniques (argon/nitrogen gloveboxes), wear flame-resistant gloves, face shields, and lab coats. Avoid exposure to air or moisture .
- Storage: Keep in tightly sealed containers under dry inert gas (e.g., nitrogen) at 2–8°C. Use flame-resistant refrigerators .
- Waste Disposal: Quench residual reagent with anhydrous ethanol under inert conditions, then neutralize with aqueous HCl before disposal .
Advanced Question: How does L-Selectride achieve high diastereoselectivity in ketone reductions, and how can reaction conditions be optimized?
Methodological Answer:
L-Selectride’s steric bulk enables selective axial attack on cyclic ketones (e.g., 4-tert-butylcyclohexanone), favoring the formation of equatorial alcohols via a six-membered transition state . Optimization strategies:
- Solvent: Use tetrahydrofuran (THF) for optimal solubility and reactivity .
- Temperature: Perform reactions at −78°C to slow competing pathways and enhance selectivity .
- Substrate Design: Introduce bulky substituents (e.g., tert-butyl groups) to amplify steric effects .
Advanced Question: What experimental methods validate the concentration and purity of L-Selectride solutions?
Methodological Answer:
Commercial L-Selectride solutions (nominally 1.0 M in THF) require titration due to variability. A validated approach uses ¹H NMR spectroscopy with cyclooctadiene (COD) as an internal standard:
- Add COD to an aliquot of the reagent.
- Compare integration ratios of COD’s protons (δ 5.4–5.6 ppm) to L-Selectride’s sec-butyl groups (δ 0.8–1.5 ppm) to calculate active hydride concentration .
Basic Question: What functional groups can L-Selectride selectively reduce in complex substrates?
Methodological Answer:
L-Selectride exhibits selectivity in the following order under controlled conditions:
Aldehydes > ketones (due to faster hydride transfer to less hindered carbonyls) .
Esters in the presence of amides or nitriles (via kinetic control at low temperatures) .
Epoxides to alcohols with minimal over-reduction, contrasting with LiAlH₄ .
Advanced Question: How do mechanistic studies resolve contradictions in reported stereoselectivity for α,β-unsaturated ketone reductions?
Methodological Answer:
Discrepancies arise from competing 1,2- vs. 1,4-addition pathways. To resolve:
- Solvent Polarity: Polar solvents (THF) favor 1,2-addition; nonpolar solvents (toluene) promote 1,4-conjugate reduction .
- Substrate Electronics: Electron-withdrawing groups on the β-carbon shift selectivity toward 1,4-reduction .
- Kinetic vs. Thermodynamic Control: Low temperatures (−78°C) trap 1,2-adducts, while higher temperatures allow equilibration to 1,4-products .
Advanced Question: How does L-Selectride compare to other borohydrides (e.g., LiEt₃BH, K-Selectride) in dehalogenation reactions?
Methodological Answer:
L-Selectride outperforms less sterically hindered reagents (e.g., LiBH₄) in SN2 dehalogenation of alkyl halides:
- Reactivity: L-Selectride reduces primary alkyl chlorides (e.g., n-octyl chloride) at 25°C with >95% yield, while LiAlH₄ requires elevated temperatures .
- Mechanism: Steric bulk minimizes side reactions (e.g., elimination) by enforcing a linear SN2 transition state .
Basic Question: What precautions are necessary when scaling up L-Selectride-mediated reductions?
Methodological Answer:
- Exothermic Reactions: Use jacketed reactors with temperature control (−78°C to 0°C) to manage heat generation .
- Quenching: Slowly add cold anhydrous ethanol or isopropanol to avoid violent decomposition .
- Byproduct Management: Tri-sec-butylborane byproducts can be removed via aqueous washes after neutralization .
Advanced Question: How is L-Selectride applied in natural product synthesis (e.g., terpenes, alkaloids)?
Methodological Answer:
Case study: Taxol side-chain synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
